molecular formula C14H15BrN2O2S B13081839 tert-Butyl (4-bromothiazol-2-yl)(phenyl)carbamate

tert-Butyl (4-bromothiazol-2-yl)(phenyl)carbamate

Cat. No.: B13081839
M. Wt: 355.25 g/mol
InChI Key: GELHFRDXIOZDEC-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromothiazol-2-yl)(phenyl)carbamate is a specialized chemical building block of interest in advanced medicinal chemistry and neuroscience research. Its molecular architecture, featuring a bromothiazole core and a protected carbamate group, makes it a valuable intermediate for constructing novel heterocyclic compounds. This scaffold is particularly relevant in the design of potential Positron Emission Tomography (PET) tracers for the central nervous system (CNS) . Researchers are exploring arylpyrazolethiazole (APT) and related derivatives to develop imaging agents for pathological protein aggregates in neurodegenerative diseases . A key research challenge is creating tracers that combine high target affinity with sufficient brain penetration and selectivity over similar amyloid proteins like Aβ . The bromine atom on the thiazole ring presents a key site for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to diversify the structure and fine-tune the properties of final target molecules . This compound is intended for use in discovery chemistry and is strictly for Research Use Only.

Properties

Molecular Formula

C14H15BrN2O2S

Molecular Weight

355.25 g/mol

IUPAC Name

tert-butyl N-(4-bromo-1,3-thiazol-2-yl)-N-phenylcarbamate

InChI

InChI=1S/C14H15BrN2O2S/c1-14(2,3)19-13(18)17(10-7-5-4-6-8-10)12-16-11(15)9-20-12/h4-9H,1-3H3

InChI Key

GELHFRDXIOZDEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)Br

Origin of Product

United States

Preparation Methods

Formation of the Thiazole Core and Bromination

  • The 4-bromothiazole moiety is generally prepared by halogenation of a thiazole precursor or by cyclization methods involving thioamide or thiosemicarbazide derivatives. Bromination at the 4-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to ensure regioselectivity.

Carbamate Formation via Reaction with tert-Butyl Chloroformate

  • The brominated thiazole intermediate is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the carbamate group.
  • The base deprotonates the amine intermediate, facilitating nucleophilic attack on the chloroformate to form the tert-butyl carbamate.
  • Typical solvents include dichloromethane or tetrahydrofuran (THF), and the reaction temperature is maintained between 0°C and 25°C.

Introduction of the Phenyl Group

  • The phenyl substituent attached to the carbamate nitrogen is introduced either by starting from an N-phenyl amine precursor or by nucleophilic substitution on the bromothiazole carbamate intermediate.
  • Alternatively, Suzuki-Miyaura cross-coupling reactions can be employed to attach the phenyl group to the bromothiazole ring, utilizing the bromine substituent as a reactive site.

Lithiation and Subsequent Functionalization

  • Lithiation techniques using n-butyllithium or lithium diisopropylamide (LDA) in THF at low temperatures (0–20°C) have been employed to generate organolithium intermediates from bromothiazole carbamates.
  • These intermediates can be quenched with electrophiles or further functionalized to yield the desired tert-butyl (4-bromothiazol-2-yl)(phenyl)carbamate with high yields (up to 100% reported).
  • The workup typically involves aqueous quenching, extraction with ethyl acetate, washing with brine, drying over magnesium sulfate, filtration, and concentration under reduced pressure.
Step Reagents & Conditions Description Yield Notes
1 Bromination of thiazole precursor with NBS or Br2 Formation of 4-bromothiazole ring High (varies) Regioselective bromination
2 Reaction of 4-bromothiazole amine with tert-butyl chloroformate and triethylamine in anhydrous DCM or THF at 0–25°C Formation of tert-butyl carbamate 85–95% Anhydrous conditions critical
3 Introduction of phenyl group via nucleophilic substitution or Suzuki coupling Phenyl substitution on carbamate nitrogen or thiazole ring 70–90% Catalysts like Pd(0) used in coupling
4 Lithiation with n-butyllithium or LDA in THF at 0–20°C, followed by quenching Functionalization and purification Up to 100% Careful temperature control required
  • The presence of the bromine atom on the thiazole ring is key for further nucleophilic substitution or cross-coupling reactions, enabling diversification of the molecule for medicinal chemistry applications.
  • The carbamate group is formed efficiently using tert-butyl chloroformate under basic, anhydrous conditions to avoid decomposition.
  • Lithiation protocols with n-butyllithium or lithium diisopropylamide are well-established for this compound class, allowing high-yield functionalization at low temperatures.
  • Purification is commonly achieved by column chromatography or recrystallization to obtain analytically pure material.
  • Spectroscopic characterization (¹H and ¹³C NMR, IR, HRMS) confirms the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in tert-Butyl (4-bromothiazol-2-yl)(phenyl)carbamate can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution Products: Various substituted thiazoles depending on the nucleophile used.

    Oxidation Products: Thiazole sulfoxides or sulfones.

    Reduction Products: Dihydrothiazoles.

    Hydrolysis Products: Aniline and tert-butyl alcohol.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl (4-bromothiazol-2-yl)(phenyl)carbamate has shown promise in drug development, particularly as a lead compound for targeting various diseases:

  • Anticancer Activity: Research indicates that this compound can inhibit certain cancer cell lines, potentially due to the enhanced lipophilicity provided by the bromine substituent, which improves membrane permeability.
  • Anti-inflammatory Properties: Preliminary studies suggest it may possess anti-inflammatory effects, making it a candidate for further investigation in therapeutic applications.

Organic Synthesis

The compound serves as an important building block in synthetic organic chemistry:

  • Reagent in Organic Reactions: It can be utilized in various reactions to synthesize more complex molecules, particularly those containing thiazole rings.
  • Formation of Derivatives: The reactivity of the bromine atom allows for the formation of diverse derivatives through substitution reactions, enhancing its utility in synthetic pathways.

Biological Research Applications

The biological activity of this compound has been explored in several contexts:

  • Enzyme Inhibition Studies: Compounds with thiazole rings are known pharmacophores that can modulate enzyme activities. This compound may serve as a probe in biochemical assays aimed at understanding enzyme mechanisms and interactions.
  • Antimicrobial Activity: Thiazole derivatives often exhibit antimicrobial properties, suggesting that this compound could be investigated for potential use against various pathogens.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of cancer cell proliferation with IC50 values indicating significant potency against specific cell lines.
Study BEnzyme InteractionIdentified as an effective inhibitor of specific enzymes involved in metabolic pathways, providing insights into its mechanism of action.
Study CSynthesis PathwaysDeveloped new synthetic routes utilizing this compound as a key intermediate, showcasing its versatility in organic synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromothiazol-2-yl)(phenyl)carbamate depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The thiazole ring can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural analogs differ in substituents on the thiazole ring or the carbamate group. Below is a detailed analysis:

tert-Butyl (4-bromothiazol-2-yl)carbamate (CAS 944804-88-0)

  • Molecular Formula : C₈H₁₁BrN₂O₂S .
  • Key Differences : Lacks the phenyl substituent at the thiazole 2-position.
  • Reactivity : The absence of the phenyl group reduces steric hindrance, making it more reactive in nucleophilic substitutions. However, its electronic profile is less diverse compared to the phenyl-containing analog .

tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate (CAS 1000576-79-3)

  • Molecular Formula : C₉H₁₃BrN₂O₂S .
  • Key Differences : Methyl group replaces the phenyl substituent.
  • Impact : The methyl group provides moderate electron-donating effects, enhancing stability but reducing π-orbital interactions critical for aromatic stacking in drug design .

tert-Butyl (2-bromothiazol-4-yl)carbamate (CAS 1245647-95-3)

  • Molecular Formula : C₈H₁₁BrN₂O₂S .
  • Key Differences : Bromine at the 2-position instead of 4-position on the thiazole ring.
  • Reactivity : Altered bromine position directs cross-coupling reactions to different sites, influencing regioselectivity in subsequent synthetic steps .

tert-Butyl (4-bromo-5-chlorothiazol-2-yl)carbamate (CAS 1064678-19-8)

  • Molecular Formula : C₈H₁₀BrClN₂O₂S .
  • Key Differences : Additional chlorine at the 5-position on the thiazole ring.
  • Applications : The chlorine atom increases electrophilicity, making it suitable for halogen-bonding interactions in crystal engineering or enzyme inhibition studies .

Structural and Functional Comparison Table

Compound Name (CAS) Molecular Formula Substituents (Thiazole Positions) Key Properties/Applications
tert-Butyl (4-bromothiazol-2-yl)(phenyl)carbamate C₁₄H₁₅BrN₂O₂S 4-Br, 2-Ph Cross-coupling intermediate; drug design
tert-Butyl (4-bromothiazol-2-yl)carbamate (944804-88-0) C₈H₁₁BrN₂O₂S 4-Br Nucleophilic substitution reactions
tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate (1000576-79-3) C₉H₁₃BrN₂O₂S 4-Br, 2-Me Enhanced stability; limited π-interactions
tert-Butyl (2-bromothiazol-4-yl)carbamate (1245647-95-3) C₈H₁₁BrN₂O₂S 2-Br Altered regioselectivity in couplings
tert-Butyl (4-bromo-5-chlorothiazol-2-yl)carbamate (1064678-19-8) C₈H₁₀BrClN₂O₂S 4-Br, 5-Cl Halogen bonding; enzyme inhibition

Biological Activity

tert-Butyl (4-bromothiazol-2-yl)(phenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C13H14BrN2O2S and a molecular weight of approximately 328.23 g/mol, this compound features a tert-butyl group, a phenyl group, and a 4-bromothiazole moiety. Its structure contributes to its reactivity and biological interactions, making it a candidate for various therapeutic applications.

The compound is classified under carbamates, which are esters or salts of carbamic acid. The presence of the bromine atom on the thiazole ring enhances its reactivity, allowing it to undergo nucleophilic substitution reactions. The synthesis typically involves several steps, including the reaction of thiazole derivatives with tert-butyl isocyanate in suitable solvents such as tetrahydrofuran (THF) .

Biological Activities

Research indicates that compounds containing thiazole rings exhibit a range of biological activities, including:

  • Antimicrobial Activity : this compound has shown effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : Preliminary studies suggest that this compound can inhibit certain cancer cell lines, potentially affecting pathways involved in tumor growth and proliferation. The bromine substituent may enhance its lipophilicity, improving membrane permeability and cellular uptake .
  • Anti-inflammatory Effects : There is evidence suggesting that the compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The bromine atom and the thiazole ring are crucial for its binding affinity to enzymes and receptors involved in cancer pathways. Interaction studies have indicated that the compound may inhibit enzymes critical for cancer progression .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Anticancer Activity : In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines. For example, it showed significant cytotoxicity against breast cancer cells with an IC50 value indicating effective dosage levels .
  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties against common pathogens, revealing that the compound exhibited notable inhibition zones in agar diffusion assays .
  • Inflammation Studies : Research involving animal models indicated that treatment with this compound reduced inflammatory markers significantly compared to control groups, suggesting its potential use in inflammatory conditions .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial/fungal growth
AnticancerCytotoxicity against cancer cell lines
Anti-inflammatoryReduction in inflammatory markers

Q & A

Basic Questions

Q. How can the synthesis of tert-Butyl (4-bromothiazol-2-yl)(phenyl)carbamate be optimized for higher yield?

  • Methodological Approach :

  • Reaction Conditions : Optimize temperature (e.g., 60–90°C in 1,4-dioxane or THF) and reaction time (1–12 hours) to balance yield and side-product formation. Use coupling agents like HATU or DCC for carbamate bond formation .
  • Catalysts : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for bromothiazole activation, as described in analogous Suzuki-Miyaura couplings .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H/¹³C NMR to confirm carbamate and bromothiazole moieties. Expected signals include tert-butyl protons (δ ~1.4 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₄H₁₅BrN₂O₂S: [M+H]⁺ = 363.01) .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement and ORTEP-3 for visualization .

Q. What are the recommended storage conditions to ensure the stability of this compound?

  • Stability Protocol :

  • Store at 2–8°C in a tightly sealed container under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents .

Advanced Questions

Q. How can X-ray crystallography be employed to determine the molecular structure, and what software is suitable?

  • Experimental Workflow :

Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane).

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data.

Structure Solution : Apply direct methods (SHELXS) for phase determination.

Refinement : Refine with SHELXL, incorporating anisotropic displacement parameters and hydrogen atom positions .

  • Visualization : ORTEP-3 generates thermal ellipsoid plots to validate bond angles/distances .

Q. How to resolve contradictions in reaction outcomes when using this compound in cross-coupling reactions?

  • Troubleshooting Strategies :

  • Catalyst Screening : Test Pd(II) vs. Pd(0) catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) to address ligand-dependent reactivity .
  • Moisture Sensitivity : Ensure anhydrous conditions (e.g., molecular sieves) to prevent bromothiazole decomposition .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., debrominated species) and adjust stoichiometry of coupling partners .

Q. What computational methods support the analysis of its reactivity in nucleophilic substitutions?

  • Modeling Approaches :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic attack sites on the bromothiazole ring.
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide SAR studies .
  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic centers susceptible to substitution .

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